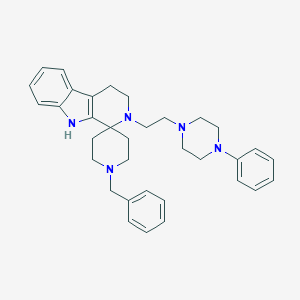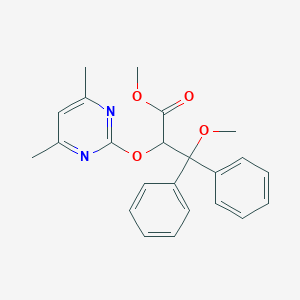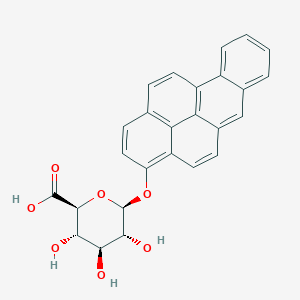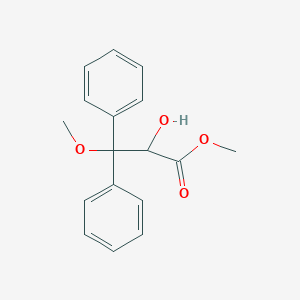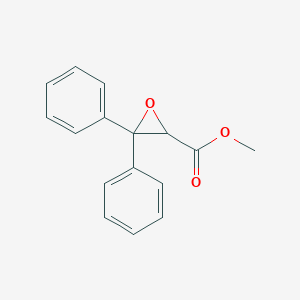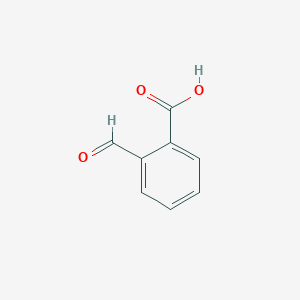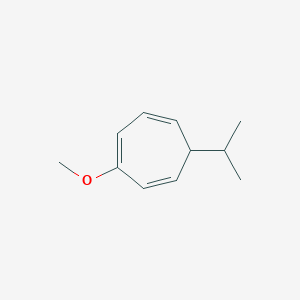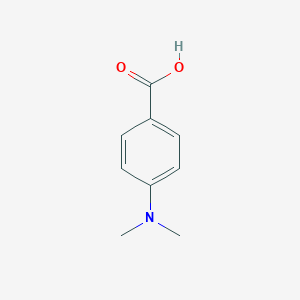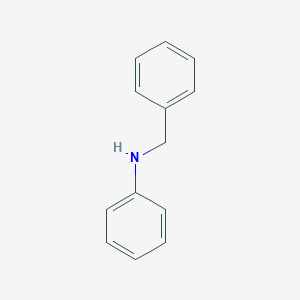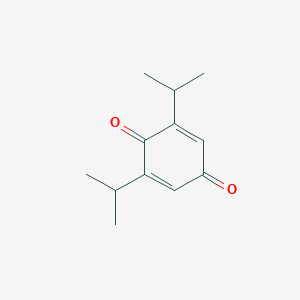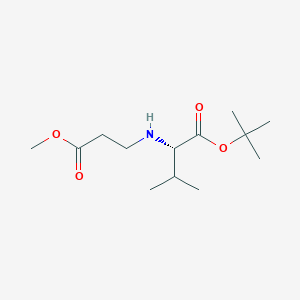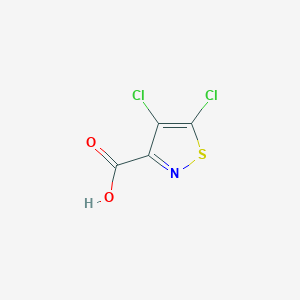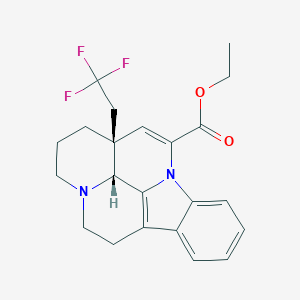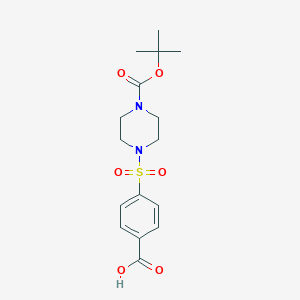![molecular formula C13H9FN4O4 B143277 N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline CAS No. 346-61-2](/img/structure/B143277.png)
N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline is a compound that appears to be related to the class of salicylideneaniline derivatives, which are known for their interesting chemical properties and potential applications. The compound is likely to have a structure that includes a 3-fluorophenyl group attached to a central carbon-nitrogen double bond (C=N), which is characteristic of the imine functional group, and a 2,4-dinitroaniline moiety. This structure suggests that the compound could exhibit significant intermolecular interactions and possibly have unique electronic properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an aldehyde or ketone to form an imine. In the case of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline, the synthesis would likely involve the condensation of 3-fluorobenzaldehyde with 2,4-dinitroaniline under mild conditions. The reaction of fluoro-2,4-dinitrobenzene with amino groups has been widely used for the quantitative assay of N-terminal amino acids, which suggests that similar reactions could be employed in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline has been characterized using techniques such as X-Ray Diffraction (XRD), IR spectroscopy, and theoretical methods like Density Functional Theory (DFT). These compounds often crystallize in different space groups and exhibit strong intermolecular hydrogen bonds, which can significantly influence their properties. The optimized geometries, Molecular Electrostatic Potential (MEP) maps, and Frontier Molecular Orbitals of these compounds can be calculated to gain insights into their electronic structure .
Chemical Reactions Analysis
The chemical reactivity of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline would be influenced by the presence of electron-withdrawing nitro groups and the electron-donating imine group. The nitro groups could undergo reduction reactions, while the imine could participate in various nucleophilic addition reactions. The compound could also be involved in the formation of DNP-peptides when reacted with amino acids or peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline would be determined by its molecular structure. The presence of strong intermolecular hydrogen bonds could affect its melting point and solubility. The nitro groups would contribute to the compound's acidity and reactivity towards reduction. Theoretical calculations could provide additional information on the IR spectra, helping to predict vibrational modes and compare them with experimental data .
Wissenschaftliche Forschungsanwendungen
Synthesis and Energetic Properties
Compounds related to 2,4-dinitroaniline, such as 4-Amino-3,5-dinitroaniline, have been synthesized and explored for their energetic properties. These compounds have applications in the development of energetic materials due to their thermal stability and sensitivity toward impact and friction, suggesting potential applications in explosives and pyrotechnics (Klapötke, Preimesser, & Stierstorfer, 2015).
Phytotoxicity and Antimitotic Activity
Derivatives of 2,4-dinitroaniline have been screened for their phytotoxicity and antimitotic activity, indicating their potential as herbicides. These compounds were found to affect the mitotic index and cause cytogenetic disorders in Allium cepa seedlings, highlighting their potential in agricultural research and development of new herbicidal compounds (Ozheredov et al., 2009).
In Vitro Cytotoxicity and Radiosensitizing Activity
Novel derivatives of 2,4-dinitroaniline have been synthesized and tested for in vitro cytotoxicity and radiosensitizing activity. These studies suggest the potential of such compounds in enhancing the efficacy of radiation therapy for cancer treatment, indicating a significant area of research in medical and pharmaceutical sciences (Khalaj et al., 2014).
Eigenschaften
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVXEXMJMVYRK-OVCLIPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

